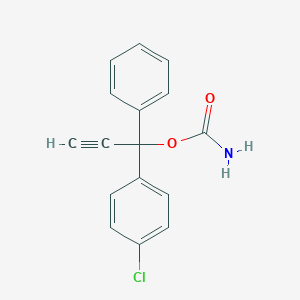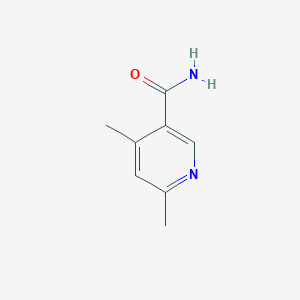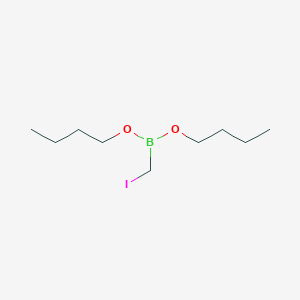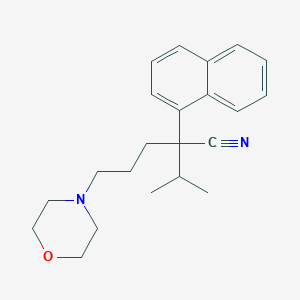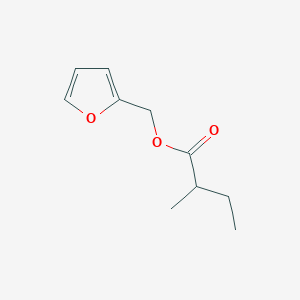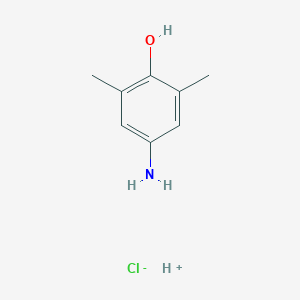
(2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol is a synthetic compound that has been used in a variety of scientific research applications. It is a chiral compound, meaning that it can exist in two mirror-image forms, each of which can have different properties. In recent years, the compound has been studied for its potential to act as an antioxidant and for its ability to modulate cell signaling pathways.
Aplicaciones Científicas De Investigación
Glycosaminoglycan (GAG) Biosynthesis Activator
Benzyl beta-D-xylopyranoside plays a crucial role in the biosynthesis of glycosaminoglycans (GAGs). GAGs are long linear polyanionic carbohydrates composed of repeating disaccharides. These chains are often attached to core proteins, forming proteoglycans (PGs) that are essential for various biological functions . Benzyl beta-D-xylopyranoside acts as an activator in the biosynthesis of GAGs, contributing to the structural integrity of extracellular matrices and cell signaling.
Mecanismo De Acción
Target of Action
Benzyl Beta-D-Xylopyranoside primarily targets proteoglycans , macromolecules with important biological functions . Proteoglycans are present in all mammalian cells, usually located in extracellular matrices or on cell surfaces, where they are involved in a diversity of biological processes such as cell proliferation and differentiation, adhesion, and migration .
Mode of Action
Benzyl Beta-D-Xylopyranoside interacts with its targets by inducing glycosaminoglycan (GAG) chain synthesis independently of a proteoglycan core protein . This interaction results in changes to the structure of the proteoglycans, which can have significant effects on their function.
Biochemical Pathways
The compound affects the biosynthesis of glycosaminoglycans . The biosynthesis is initiated by the addition of a xylose residue to the core protein, followed by galactosylation of the xylose by the galactosyltransferase β4GalT7 . Thereafter, an additional galactose residue and a glucuronic acid residue are added, altogether constituting the tetrasaccharide from which polymerization occurs .
Pharmacokinetics
The compound’s interaction with proteoglycans suggests that it may be distributed widely throughout the body, given the ubiquitous presence of these macromolecules .
Result of Action
The primary molecular effect of Benzyl Beta-D-Xylopyranoside’s action is the induction of GAG chain synthesis . This can lead to changes in the structure and function of proteoglycans, potentially affecting a wide range of biological processes. For instance, it has been shown that certain xylosides can have a tumor-selective growth inhibitory effect both in vitro and in vivo .
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10+,11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGMDBJXWCFLRQ-WRWGMCAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909558 |
Source


|
| Record name | Benzyl pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol | |
CAS RN |
10548-61-5 |
Source


|
| Record name | Benzyl-beta-D-xyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010548615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

